molecular formula C14H20N4O B5156125 AdCaPy

AdCaPy

Cat. No.: B5156125
M. Wt: 260.33 g/mol
InChI Key: YMFKNGJOSASFBL-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-5-hydrazidocarbonyl-1H-pyrazole, commonly referred to as AdCaPy, is a small organic compound known for its role as a major histocompatibility complex (MHC) class II antigen loading catalyst. This compound is particularly significant in immunology due to its ability to enhance the loading of peptide antigens by MHC class II molecules, thereby amplifying immune responses .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Adamantyl)-5-hydrazidocarbonyl-1H-pyrazole typically involves the reaction of 1-adamantylamine with hydrazine and pyrazole derivatives under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of 3-(1-Adamantyl)-5-hydrazidocarbonyl-1H-pyrazole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(1-Adamantyl)-5-hydrazidocarbonyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 3-(1-Adamantyl)-5-hydrazidocarbonyl-1H-pyrazole can yield corresponding oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

3-(1-Adamantyl)-5-hydrazidocarbonyl-1H-pyrazole has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(1-Adamantyl)-5-hydrazidocarbonyl-1H-pyrazole involves its interaction with the MHC class II molecules. The compound binds to a specific pocket on the MHC class II molecule, stabilizing its peptide-receptive conformation. This interaction facilitates the loading of peptide antigens onto the MHC class II molecule, thereby enhancing the presentation of these antigens to T cells and amplifying the immune response .

Comparison with Similar Compounds

3-(1-Adamantyl)-5-hydrazidocarbonyl-1H-pyrazole is unique in its ability to enhance antigen loading by MHC class II molecules. Similar compounds include:

    2-(1-Adamantyl)ethanol (AdEtOH): Another adamantyl derivative with similar catalytic properties.

    4-(1-Adamantyl)benzenesulfonamide (AdBeSA): Known for its role in enhancing immune responses.

    1-Propionyladamantane (AdPr): Used in various chemical and biological applications

These compounds share the adamantyl group, which is crucial for their catalytic activity, but differ in their specific functional groups and applications.

Properties

IUPAC Name

5-(1-adamantyl)-1H-pyrazole-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O/c15-16-13(19)11-4-12(18-17-11)14-5-8-1-9(6-14)3-10(2-8)7-14/h4,8-10H,1-3,5-7,15H2,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFKNGJOSASFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC(=NN4)C(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642480
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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